molecular formula C16H19ClN4O B5459728 (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5459728
M. Wt: 318.80 g/mol
InChI Key: DKYDRRHCGVYPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a piperazine ring substituted with a methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination to introduce the chlorine atom at the 4-position.

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, followed by substitution with a methylphenyl group.

    Coupling of the pyrazole and piperazine rings: The final step involves the coupling of the pyrazole and piperazine rings through a suitable linker, such as a methanone group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE include other pyrazole derivatives and piperazine derivatives. Examples include:

  • (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-CHLOROPHENYL)PIPERAZINO]METHANONE
  • (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
  • (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLPHENYL)PIPERAZINO]ETHANONE

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazole and piperazine rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the chlorine atom and the methylphenyl group may enhance its biological activity or alter its chemical reactivity compared to other derivatives.

Properties

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-12-5-3-4-6-14(12)20-7-9-21(10-8-20)16(22)15-13(17)11-18-19(15)2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYDRRHCGVYPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=NN3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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